5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5) is an orthogonally functionalized aromatic building block essential for advanced pharmaceutical and agrochemical synthesis. Featuring an electrophilic aldehyde, a highly activated ortho-fluorine atom for Nucleophilic Aromatic Substitution (SNAr), and a meta-bromine handle for palladium-catalyzed cross-coupling, this compound enables the rapid assembly of complex heterocycles and active pharmaceutical ingredients (APIs) [1]. Commercially, it is prized for its high-purity manufacturability—often exceeding 97% purity via the regioselective bromination of 2-fluorobenzaldehyde [2]—and its validated role as a critical precursor in the industrial synthesis of C-glycoside derivatives, such as the SGLT2 inhibitor Ipragliflozin[3].
Substituting 5-Bromo-2-fluorobenzaldehyde with simpler analogs fundamentally disrupts multi-step synthetic workflows. Using 2-fluorobenzaldehyde eliminates the critical bromine handle required for downstream Suzuki or Buchwald-Hartwig couplings, terminating chain elongation [1]. Conversely, utilizing 5-bromobenzaldehyde removes the ortho-fluorine, completely preventing SNAr-driven cyclizations necessary for forming fused heterocycles like benzoxazepines[2]. Even substituting with the closest halogen analog, 5-bromo-2-chlorobenzaldehyde, severely degrades processability; chlorine is a significantly poorer leaving group in SNAr reactions compared to fluorine, requiring harsher conditions (higher temperatures, stronger bases) that often lead to aldehyde degradation, lower yields, and unacceptable impurity profiles in API manufacturing[2].
In the synthesis of fused heterocyclic systems, the identity of the ortho-halogen is critical for process efficiency. Fluorine is a highly effective leaving group for SNAr due to its ability to stabilize the Meisenheimer complex via high electronegativity. When subjected to nucleophilic attack by amines or diamines (e.g., in the synthesis of benzimidazole-fused 1,4-benzoxazepines), 5-bromo-2-fluorobenzaldehyde undergoes rapid substitution under mild basic conditions[1]. In contrast, utilizing 5-bromo-2-chlorobenzaldehyde requires significantly elevated temperatures and extended reaction times, often resulting in competitive degradation of the aldehyde and diminished yields [1].
| Evidence Dimension | SNAr Reactivity / Leaving Group Ability |
| Target Compound Data | 5-Bromo-2-fluorobenzaldehyde (Facile SNAr under mild conditions) |
| Comparator Or Baseline | 5-Bromo-2-chlorobenzaldehyde (Sluggish SNAr, requires harsh conditions) |
| Quantified Difference | Fluorine provides orders-of-magnitude faster SNAr kinetics than chlorine in activated aromatic systems. |
| Conditions | Nucleophilic aromatic substitution with amines/diamines. |
Selecting the fluoro-analog over the chloro-analog ensures high-yielding, mild cyclizations, reducing energy costs and preventing thermal degradation of sensitive intermediates.
5-Bromo-2-fluorobenzaldehyde is a validated, high-efficiency precursor in the commercial synthesis of SGLT2 inhibitors like Ipragliflozin. In patented industrial routes, the dropwise addition of 5-bromo-2-fluorobenzaldehyde to lithiated benzo[b]thiophene at -78 °C yields the critical intermediate 1-benzothien-2-yl(5-bromo-2-fluorophenyl)methanol in an 83.6% yield [1]. This specific pathway utilizing the bromo-fluoro substitution pattern was fundamental in overcoming the low overall yields (previously <7%) of earlier synthetic routes, establishing a commercially viable, scalable process for the final API [1].
| Evidence Dimension | Precursor Yield in API Synthesis |
| Target Compound Data | 5-Bromo-2-fluorobenzaldehyde (83.6% yield of key methanol intermediate) |
| Comparator Or Baseline | Historical non-optimized routes (<7% overall API yield) |
| Quantified Difference | Enables a highly efficient, scalable route overcoming previous single-digit overall yields. |
| Conditions | Reaction with lithiated benzo[b]thiophene at -78 °C in THF. |
For procurement teams sourcing SGLT2 inhibitor precursors, this exact compound is non-negotiable for maintaining the validated, high-yield commercial manufacturing route.
The commercial viability of a building block depends heavily on its scalable purity. 5-Bromo-2-fluorobenzaldehyde can be synthesized via the highly regioselective bromination of 2-fluorobenzaldehyde using potassium bromate and sulfuric acid at 90 °C. This optimized industrial process delivers the target compound in an 88% isolated yield with a purity of 97% after simple vacuum distillation [1]. Attempting to source other regioisomers (such as 3-bromo-2-fluorobenzaldehyde) often involves complex, low-yield separations from isomeric mixtures, drastically increasing procurement costs and batch-to-batch variability [1].
| Evidence Dimension | Scalable Yield and Purity |
| Target Compound Data | 5-Bromo-2-fluorobenzaldehyde (88% yield, 97% purity via direct bromination) |
| Comparator Or Baseline | Non-selective bromo-fluorobenzaldehyde regioisomers (Prone to isomeric mixtures requiring costly chromatography) |
| Quantified Difference | Direct, scalable access to 97% purity without chromatography. |
| Conditions | Electrophilic aromatic bromination (KBrO3/H2SO4, 90 °C). |
Procuring this specific regioisomer guarantees access to a highly pure, scalable building block, eliminating the downstream purification bottlenecks associated with mixed-isomer feedstocks.
Directly following from its validated 83.6% yield in lithiation-coupling steps, 5-Bromo-2-fluorobenzaldehyde is the validated starting material for synthesizing the C-glycoside core of SGLT2 inhibitors [1]. Its precise substitution pattern allows for initial coupling at the aldehyde, followed by downstream elaboration utilizing the fluorine and bromine handles.
Leveraging the highly activated SNAr leaving group ability of the ortho-fluorine, this compound is highly effective for synthesizing complex fused heterocycles [2]. Reaction with diamines or amino-alcohols rapidly displaces the fluorine, while the aldehyde undergoes condensation, efficiently forming spiro or fused ring systems critical for novel neurological or oncological drug discovery.
In the design of novel crop protection agents, the meta-bromine atom serves as a robust handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings [1]. The presence of the unreactive (under Pd-catalysis) fluorine atom ensures that complex biaryl or heteroaryl systems can be assembled with absolute regiocontrol, without the risk of competitive dehalogenation seen in poly-brominated analogs.
Irritant